molecular formula C19H23ClN2O3S2 B2783566 N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide CAS No. 1251615-36-7

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B2783566
CAS No.: 1251615-36-7
M. Wt: 426.97
InChI Key: SBSJRQZJHZORJC-UHFFFAOYSA-N
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Description

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide is a synthetic compound featuring a distinctive molecular architecture that combines an azepane ring, a thiophene sulfonamide moiety, and a chlorophenyl group. This structure is representative of a growing interest in exploring simple yet innovative drug scaffolds, particularly those containing seven-membered azepane rings, which remain a relatively underexplored area in medicinal chemistry compared to their five- and six-membered counterparts . The integration of the sulfonamide functional group is a common strategy in drug design, often contributing to target binding affinity and metabolic stability. As a research chemical, this compound serves as a valuable tool for investigating new chemical space in drug discovery, especially in the development of central nervous system (CNS) active agents. Researchers can utilize this compound for screening against protein targets such as monoamine transporters or sigma receptors, given that structurally related N-benzylated azepanes have demonstrated potent activity in these areas . Its primary research value lies in its utility as a building block or a probe for studying polypharmacology and for hit-to-lead optimization campaigns aimed at neuropsychiatric disorders.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)thiophen-3-yl]-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S2/c1-2-22(27(24,25)16-9-7-15(20)8-10-16)17-11-14-26-18(17)19(23)21-12-5-3-4-6-13-21/h7-11,14H,2-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSJRQZJHZORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and pathological conditions. This article explores the biological activity of this compound, focusing on its efficacy as an inhibitor of specific CA isoforms, its effects on cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, especially in the context of CA inhibition. The presence of the azepane ring and thiophene moiety contributes to its unique properties and potential interactions with biological targets.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's ability to inhibit human carbonic anhydrases, particularly isoforms CA IX and CA XII. These isoforms are often overexpressed in tumor cells and are associated with poor prognosis in various cancers.

Table 1: Inhibition Potency Against Carbonic Anhydrases

CompoundCA II InhibitionCA IX InhibitionCA XII Inhibition
This compoundModerateHighModerate
Acetazolamide (Control)HighModerateLow

The compound demonstrated significant inhibitory activity against CA IX in vitro, with a higher potency compared to traditional inhibitors like acetazolamide. This suggests its potential as a targeted therapy for tumors expressing high levels of CA IX.

Effects on Cancer Cell Lines

In vitro studies have evaluated the impact of this compound on various cancer cell lines. Notably, it was tested against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells.

Table 2: Cell Viability Results

Cell LineConcentration (μM)% Viability Reduction
HT-2940020%
MDA-MB-23140025%

The results indicated that at higher concentrations, the compound significantly reduced cell viability, particularly under hypoxic conditions, which are common in tumor microenvironments. This highlights its potential role in cancer therapy by targeting metabolic adaptations of tumors.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azepane and thiophene components can enhance or reduce the inhibitory potency against CAs. For instance, substituents on the thiophene ring were found to influence binding affinity and selectivity towards specific CA isoforms.

Figure 1: Proposed Binding Mode
Binding Mode

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to this compound. For instance, a study demonstrated that derivatives with similar structural motifs exhibited improved survival rates in animal models of cancer when used in conjunction with other therapies targeting CA IX.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Structural Features: Benzamide-linked thiophene with a bromoethoxy side chain. Synthesis: 63% yield via nucleophilic substitution and normal-phase chromatography . Key Differences: Lacks sulfonamide and azepane groups, which may reduce target selectivity compared to the title compound.

N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Structural Features: Incorporates a piperazine ring (6-membered) with a 2-chlorophenyl group. Synthesis: 48% yield via SN2 reaction and dual chromatography . Key Differences: Piperazine vs.

Polythiophene-Aniline Copolymers ():

  • Structural Features : Conjugated polymers with thiophene and aniline units (e.g., P3T-DDTPA).
  • Key Differences : Designed for materials science (e.g., conductive films) rather than pharmacology, emphasizing electronic properties over bioactivity .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Compound Molecular Motifs Synthesis Yield Key Applications Pharmacological Notes
Target Compound Thiophene, azepane, sulfonamide, Cl Not Reported Hypothesized enzyme inhibition Potential CNS or metabolic targeting
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Thiophene, benzamide, Br 63% Intermediate for ligands Used in dopamine receptor ligand synthesis
Piperazine-containing benzamide Thiophene, piperazine, Cl-phenyl 48% Dopamine D3 receptor modulation Higher selectivity for D3 vs. D2 receptors
Polythiophene-Aniline Copolymers Conjugated backbones, dodecyloxy chains Polymer-specific Organic electronics High conductivity, low bioactivity

Key Observations :

  • Ring Size Impact : Azepane’s larger ring may improve membrane permeability compared to piperazine, though synthetic complexity increases .
  • Functional Groups : The sulfonamide in the target compound could enhance hydrogen bonding with enzymatic targets, unlike the benzamide derivatives in .
  • Chlorine Substitution : The 4-chloro group in the target compound may reduce oxidative metabolism compared to 2-chlorophenyl in analogues .

Methodological Considerations

  • Purification Techniques: Normal-phase chromatography () is common for intermediates, while the target compound may require reverse-phase methods due to polar sulfonamide groups .

Q & A

Q. What are the standard synthetic routes for N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide?

The compound is synthesized via multi-step coupling reactions. For example, thiophene intermediates are functionalized with azepane-carbonyl groups via nucleophilic acyl substitution, followed by sulfonylation using 4-chloro-N-ethylbenzenesulfonyl chloride. Purification involves normal-phase chromatography (e.g., dichloromethane/methanol gradients) and reverse-phase chromatography (acetonitrile/water with formic acid) to isolate high-purity products .

Q. Which purification techniques are effective for isolating this compound?

Normal-phase chromatography (silica gel, dichloromethane → methanol/dichloromethane) effectively removes polar byproducts. Reverse-phase chromatography (C18 columns, acetonitrile/water gradients with 0.1% formic acid) resolves hydrophobic impurities. Fraction collection guided by LC-MS ensures purity >95% .

Q. How is the compound characterized post-synthesis?

Characterization includes:

  • 1H/13C NMR : Assign peaks for thiophene protons (δ 7.0–7.5 ppm), sulfonamide NH (δ 8.0–8.5 ppm), and azepane carbonyl (δ 170–175 ppm in 13C) .
  • Mass spectrometry (LC-MS) : Confirm molecular ion [M+H]+ and rule out adducts using high-resolution MS .
  • Elemental analysis : Validate purity (>98%) via microanalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent choice : Anhydrous acetonitrile or DMF enhances coupling efficiency for sulfonamide formation.
  • Temperature : Controlled heating (50–60°C) minimizes side reactions during azepane-thiophene coupling.
  • Catalysis : Use of DIEA (N,N-diisopropylethylamine) as a base improves nucleophilic substitution kinetics .

Q. How to resolve co-eluting impurities during chromatographic purification?

  • Gradient refinement : Adjust acetonitrile/water ratios (e.g., 10% → 40% over 30 min) to separate structurally similar contaminants.
  • Ion-pairing agents : Add 0.1% TFA (trifluoroacetic acid) to improve peak resolution in reverse-phase systems .

Q. How to interpret complex NMR spectra with overlapping signals?

  • 2D NMR (COSY, HSQC) : Resolve overlapping thiophene and aromatic proton signals via correlation spectroscopy.
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., sulfonamide rotamers) .

Q. What strategies are used to design biological assays for this compound?

  • Target selection : Prioritize enzymes/receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, serotonin receptors).
  • Cell-based assays : Use HEK293 cells transfected with target receptors to measure cAMP inhibition or calcium flux .

Q. How to conduct structure-activity relationship (SAR) studies on this scaffold?

  • Substituent variation : Modify azepane (e.g., replace with piperazine) or sulfonamide groups (e.g., 4-nitro vs. 4-chloro) to assess potency changes.
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase or MOE .

Q. How is X-ray crystallography applied to confirm molecular structure?

  • Crystal growth : Use vapor diffusion (e.g., ethanol/water) to obtain single crystals.
  • SHELX refinement : Solve structures using SHELXL for small-molecule refinement, validating bond lengths/angles against Cambridge Structural Database norms .

Q. How to analyze discrepancies in biological activity data across studies?

  • Assay standardization : Normalize data using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Meta-analysis : Compare IC50 values across cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects .

Q. What mechanistic insights guide studies on sulfonamide reactivity?

  • Kinetic isotope effects : Probe rate-limiting steps using deuterated intermediates.
  • DFT calculations : Model transition states for sulfonamide bond formation using Gaussian09 .

Q. How to address contradictions in synthetic yields between batches?

  • DoE (Design of Experiments) : Use factorial designs to test interactions between reaction time, temperature, and stoichiometry.
  • Intermediate stability : Monitor azepane-thiophene intermediates via in situ IR to detect degradation .

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